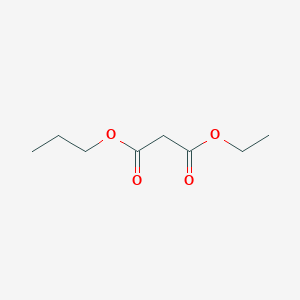
Ethyl propyl propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl propyl propanedioate, also known as diethyl propylmalonate, is an ester compound with the molecular formula C8H14O4. It is a derivative of propanedioic acid (malonic acid) where the hydrogen atoms of the carboxyl groups are replaced by ethyl and propyl groups. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl propyl propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with an alkyl halide, such as propyl bromide, in an S_N2 reaction to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but is scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl propyl propanedioate undergoes several types of chemical reactions:
Alkylation: As mentioned, it can be further alkylated to introduce additional alkyl groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield propanedioic acid derivatives.
Decarboxylation: Heating the compound in the presence of a strong acid can lead to decarboxylation, forming substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Propyl bromide, ethyl iodide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Alkylated Malonates: Further alkylation yields dialkylated malonates.
Carboxylic Acids: Hydrolysis and decarboxylation yield substituted carboxylic acids.
Scientific Research Applications
Ethyl propyl propanedioate, also known as diethyl malonate, is a diester of malonic acid with the molecular formula C8H14O4. It is used across various fields, particularly in organic synthesis, biological applications, and industrial applications. The compound is characterized by two carbonyl groups flanking a methylene group, which enhances the acidity of the hydrogen atoms in the methylene position, allowing for various chemical reactions.
Scientific Research Applications
Organic Synthesis: this compound is a building block in organic chemistry, useful in synthesizing pharmaceuticals like barbiturates and vitamins B1 and B6. It can undergo nucleophilic substitution reactions because it forms highly reactive enolate ions, making it useful for synthesizing substituted malonates.
Biological Applications: Research suggests that this compound can be used to synthesize biologically active compounds, which may have therapeutic uses. Interactions with nucleophiles can lead to modified structures that may exhibit biological activity. Studies exploring the interactions of this compound with biological systems have revealed its potential as a reagent in synthetic chemistry and its effects on biological pathways. Its ability to form radicals suggests possible applications in radical polymerization processes and complexation reactions with metal ions that could lead to novel material properties.
Industrial Applications: Investigations into the compound's interactions with enzymes suggest potential therapeutic applications, highlighting its versatility beyond traditional chemical uses.
Case Studies
Synthesis of Barbiturates: This compound has been used as an intermediate in synthesizing barbiturates, showing its importance in pharmaceutical chemistry.
Plasticizer Development: Research into using this compound as a plasticizer showed its efficiency is comparable to traditional plasticizers like DOP (Dioctyl Phthalate), suggesting it could be a non-toxic alternative in industrial applications.
Biological Activity Exploration: Studies into the compound's interactions with enzymes suggest it has potential therapeutic applications.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: It can inhibit the growth of certain bacterial strains, suggesting it could be an antimicrobial agent.
- Antioxidant Activity: The compound can scavenge free radicals, which is important in preventing oxidative stress-related diseases.
- Enzyme Inhibition: It has been reported to inhibit specific enzymes, which may have implications in drug design for conditions like diabetes and cancer.
Mechanism of Action
The mechanism of action of ethyl propyl propanedioate primarily involves its reactivity as an ester. The compound can form enolate ions, which are nucleophilic and can participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as alkylation or hydrolysis .
Comparison with Similar Compounds
Ethyl propyl propanedioate can be compared with other esters of propanedioic acid:
Diethyl Malonate: Similar structure but with two ethyl groups instead of one ethyl and one propyl group.
Dimethyl Malonate: Contains two methyl groups, making it less bulky and more volatile.
Diisopropyl Malonate: Contains two isopropyl groups, leading to increased steric hindrance and different reactivity.
This compound is unique due to its specific alkyl group combination, which provides distinct reactivity and steric properties compared to other malonate esters.
Properties
CAS No. |
75968-85-3 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
1-O-ethyl 3-O-propyl propanedioate |
InChI |
InChI=1S/C8H14O4/c1-3-5-12-8(10)6-7(9)11-4-2/h3-6H2,1-2H3 |
InChI Key |
OLGXVKQPZBFKBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















